molecular formula C18H18N2O3S3 B2970346 N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-42-8

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2970346
CAS No.: 941878-42-8
M. Wt: 406.53
InChI Key: OEDQORCTOZKJST-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that features a thiazole ring substituted with a thiophene moiety and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and tosyl groups. One common method involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazole ring. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both thiophene and tosyl groups, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-6-8-14(9-7-13)26(22,23)11-3-5-17(21)20-18-19-15(12-25-18)16-4-2-10-24-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDQORCTOZKJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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